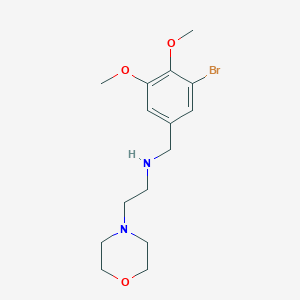
N-(3-bromo-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromo-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine, also known as 25B-NBOMe, is a synthetic hallucinogen that belongs to the phenethylamine class of compounds. It was first synthesized in 2003 by Ralf Heim and colleagues at the Free University of Berlin, Germany. 25B-NBOMe is a potent agonist of the serotonin 2A receptor (5-HT2A), which is responsible for mediating the hallucinogenic effects of many psychedelic drugs.
作用機序
N-(3-bromo-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine acts as a partial agonist of the 5-HT2A receptor, which is expressed primarily in the prefrontal cortex and other regions of the brain involved in perception, cognition, and emotion. The activation of this receptor leads to the release of various neurotransmitters such as dopamine, serotonin, and glutamate, which are thought to be responsible for the hallucinogenic effects of the drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3-bromo-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine are not well understood, but studies have suggested that the drug may alter the activity of various brain regions and neurotransmitter systems. For example, a study published in the Journal of Psychopharmacology in 2015 found that N-(3-bromo-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine increased the release of dopamine and serotonin in the prefrontal cortex of rats, which may contribute to its hallucinogenic effects.
実験室実験の利点と制限
One advantage of using N-(3-bromo-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine in laboratory experiments is its high potency and selectivity for the 5-HT2A receptor, which allows researchers to study the effects of hallucinogenic drugs on this receptor with greater precision. However, one limitation is the potential for adverse effects such as seizures, hypertension, and hyperthermia, which have been reported in some animal studies.
将来の方向性
There are several areas of future research that could be pursued with N-(3-bromo-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine, including:
1. Investigating the potential therapeutic applications of the drug for conditions such as depression, anxiety, and addiction.
2. Studying the effects of N-(3-bromo-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine on other neurotransmitter systems and brain regions involved in cognition and emotion.
3. Developing new analogs of N-(3-bromo-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine with improved pharmacological properties and reduced toxicity.
4. Examining the long-term effects of N-(3-bromo-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine on brain function and behavior.
Conclusion
In conclusion, N-(3-bromo-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine is a synthetic hallucinogen that has been widely used in scientific research to study the mechanisms of action of hallucinogenic drugs and their potential therapeutic applications. The drug acts as a partial agonist of the 5-HT2A receptor and produces dose-dependent changes in behavior and neurochemistry. Although N-(3-bromo-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine has several advantages for laboratory research, its potential for adverse effects and limited understanding of its biochemical and physiological effects highlight the need for further research in this area.
合成法
The synthesis of N-(3-bromo-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine involves several steps, including the reaction of 3-bromo-4,5-dimethoxybenzaldehyde with 2-(morpholin-4-yl)ethanamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学的研究の応用
N-(3-bromo-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine has been used extensively in scientific research to study the mechanisms of action of hallucinogenic drugs and their potential therapeutic applications. For example, a study published in the Journal of Psychopharmacology in 2020 investigated the effects of N-(3-bromo-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine on the behavior and neurochemistry of rats. The researchers found that the drug produced dose-dependent changes in locomotor activity and altered levels of several neurotransmitters in the brain.
特性
製品名 |
N-(3-bromo-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine |
|---|---|
分子式 |
C15H23BrN2O3 |
分子量 |
359.26 g/mol |
IUPAC名 |
N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C15H23BrN2O3/c1-19-14-10-12(9-13(16)15(14)20-2)11-17-3-4-18-5-7-21-8-6-18/h9-10,17H,3-8,11H2,1-2H3 |
InChIキー |
YEUAWFWNSSLPIW-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CNCCN2CCOCC2)Br)OC |
正規SMILES |
COC1=C(C(=CC(=C1)CNCCN2CCOCC2)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(3,4-dimethylphenoxy)ethyl]-2-hydroxybenzamide](/img/structure/B262628.png)
![N-(1-adamantyl)-N'-{2-[(4-chlorobenzyl)oxy]ethyl}urea](/img/structure/B262629.png)

![1-[4,5-bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B262636.png)
![2-[(4-bromobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol](/img/structure/B262637.png)

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-(4-isopropylbenzyl)amine](/img/structure/B262639.png)
![Methyl 4-{5-[(prop-2-en-1-ylamino)methyl]furan-2-yl}benzoate](/img/structure/B262643.png)
![N-[4-(diethylamino)benzyl]-N-(4-methoxybenzyl)amine](/img/structure/B262644.png)
![2-({[5-(3-Chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-phenylethanol](/img/structure/B262645.png)
![1-[4-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)phenyl]ethanol](/img/structure/B262647.png)
![[2-Bromo-4-(hydroxymethyl)-6-methoxyphenoxy]acetonitrile](/img/structure/B262652.png)

![N-[4-(benzyloxy)-3,5-dichlorobenzyl]-N-methylamine](/img/structure/B262654.png)